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molecular formula C6H7N5O B8715737 6-(Methylamino)[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one CAS No. 62040-00-0

6-(Methylamino)[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one

Cat. No. B8715737
M. Wt: 165.15 g/mol
InChI Key: BYPWIYBTYDHGCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03994898

Procedure details

20.5 g. of 6-chloro-1,2,4-triazolo[4,3-b]pyridazin-3(2H)-one (0.12 mol.) and a solution of 14.85 g. of methylamine (0.48 mol.) in 160 ml. of benzene are heated in an autoclave at 120° for 5 hours. After cooling, the precipitated product is filtered off and the filtrate is evaporated to dryness. Both portions of 6-methylamino-1,2,4-triazolo[4,3-b]pyridazin-3(2H)-one are treated with dilute aqueous hydrochloric acid, filtered off and recrystallized from water to give 15.8 g. (80%) of material, m.p. > 348° .
Quantity
0.12 mol
Type
reactant
Reaction Step One
Quantity
0.48 mol
Type
reactant
Reaction Step Two
[Compound]
Name
material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:3]=[CH:4][C:5]2[N:6]([C:8](=[O:11])[NH:9][N:10]=2)[N:7]=1.[CH3:12][NH2:13]>C1C=CC=CC=1>[CH3:12][NH:13][C:2]1[CH:3]=[CH:4][C:5]2[N:6]([C:8](=[O:11])[NH:9][N:10]=2)[N:7]=1

Inputs

Step One
Name
Quantity
0.12 mol
Type
reactant
Smiles
ClC=1C=CC=2N(N1)C(NN2)=O
Step Two
Name
Quantity
0.48 mol
Type
reactant
Smiles
CN
Step Three
Name
material
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the precipitated product is filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated to dryness
ADDITION
Type
ADDITION
Details
Both portions of 6-methylamino-1,2,4-triazolo[4,3-b]pyridazin-3(2H)-one are treated with dilute aqueous hydrochloric acid
FILTRATION
Type
FILTRATION
Details
filtered off
CUSTOM
Type
CUSTOM
Details
recrystallized from water
CUSTOM
Type
CUSTOM
Details
to give 15.8 g

Outcomes

Product
Name
Type
Smiles
CNC=1C=CC=2N(N1)C(NN2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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